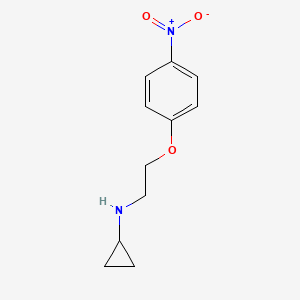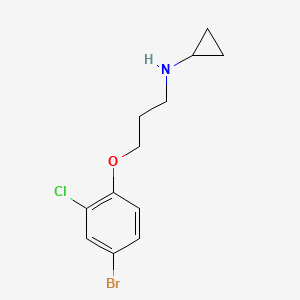
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine
描述
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine, also known as BCPP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BCPP belongs to the class of cyclopropane-containing amines, which have been found to exhibit a range of pharmacological activities.
作用机制
The mechanism of action of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is mainly attributed to its interaction with specific receptors or enzymes. For example, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine binds to the α7 nicotinic acetylcholine receptor with high affinity and inhibits its function, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to have several biochemical and physiological effects, depending on the target receptor or enzyme. For example, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease by inhibiting the α7 nicotinic acetylcholine receptor. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has also been found to reduce infarct size and improve cardiac function in animal models of myocardial infarction by inhibiting apoptosis and reducing oxidative stress. In cancer research, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer.
实验室实验的优点和局限性
One of the advantages of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is its high selectivity for specific receptors or enzymes, which allows for targeted pharmacological interventions. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one limitation of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine. One direction is to further investigate its potential therapeutic applications in various fields, such as neurodegenerative diseases, cardiovascular disease, and cancer. Another direction is to explore the structure-activity relationship of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine and its analogs to optimize its pharmacological properties. Additionally, the development of new methods for the synthesis and formulation of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine could enhance its potential as a therapeutic agent. Finally, the use of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine as a tool compound to study the function of specific receptors or enzymes could provide valuable insights into their biological roles and potential therapeutic targets.
Conclusion
In conclusion, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine involves the reaction of 4-bromo-2-chlorophenol with propylene oxide and cyclopropanamine. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. Its mechanism of action is mainly attributed to its interaction with specific receptors or enzymes. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has several biochemical and physiological effects, depending on the target receptor or enzyme. Despite some limitations, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has several advantages for lab experiments, including its high selectivity and relative ease of synthesis. Finally, there are several future directions for the research on N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine, including further investigation of its potential therapeutic applications, exploration of its structure-activity relationship, and development of new synthesis and formulation methods.
科学研究应用
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is implicated in various neurological disorders, such as Alzheimer's disease and schizophrenia. N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has also been shown to have a cardioprotective effect by reducing ischemia-reperfusion injury in animal models of myocardial infarction. In cancer research, N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-[3-(4-bromo-2-chlorophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-9-2-5-12(11(14)8-9)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIXJAPQBZJHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)

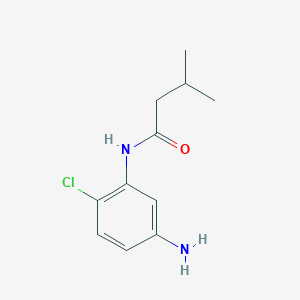
![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)
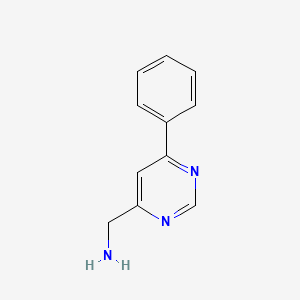
![4-[Methyl(propan-2-yl)amino]butan-2-one](/img/structure/B1414972.png)
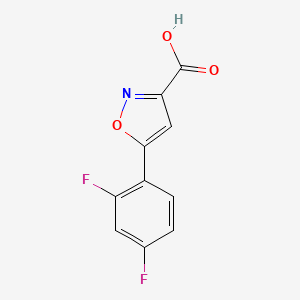
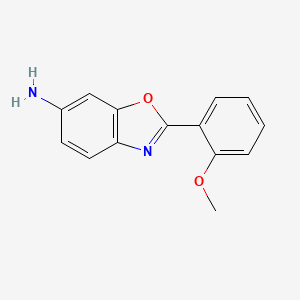
![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)
![5,5-Difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B1414978.png)

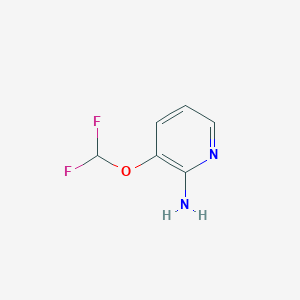
![2-cyano-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B1414982.png)
